Cyclopropyl(4-hydroxyphenyl)methanone
Description
Historical Context and Significance of the Cyclopropyl (B3062369) Moiety in Medicinal Chemistry
The cyclopropyl group, a three-membered carbocyclic ring, has become a well-established and valuable component in the design of modern pharmaceuticals. nih.gov Its incorporation into drug molecules has seen a significant rise, with 18 new chemical entities containing this moiety approved by the FDA in the decade leading up to 2020. nih.gov The unique structural and electronic properties of the cyclopropyl ring are key to its frequent use in medicinal chemistry. sigmaaldrich.comnih.gov
Historically, the cyclopropyl group was recognized for its distinct characteristics, such as the coplanarity of its three carbon atoms, shorter and stronger C-H bonds, and C-C bonds with enhanced p-character. sigmaaldrich.comwww.gov.uk These features contribute to its utility as a versatile tool in drug discovery to address various challenges. nih.govwww.gov.uk Medicinal chemists employ the cyclopropyl group for several strategic purposes, including:
Enhancing Potency and Improving Binding: The rigid nature of the cyclopropyl ring can lock a molecule into its bioactive conformation, which can lead to a more favorable and entropically beneficial binding to its biological target. www.gov.uk
Increasing Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can increase a drug's half-life and reduce potential drug-drug interactions. For instance, the N-cyclopropyl group is often used to replace the more metabolically vulnerable N-ethyl group.
Serving as a Bioisostere: The cyclopropyl ring is frequently used as a bioisosteric replacement for other chemical groups like isopropyl groups, alkenes, or even phenyl rings. This substitution can fine-tune a compound's properties, such as reducing lipophilicity.
Modulating Physicochemical Properties: Incorporation of a cyclopropyl group can influence a molecule's pKa, solubility, and permeability across biological membranes. www.gov.uk
However, the introduction of a cyclopropyl group is not without potential complications. In some contexts, particularly when attached to an amine, the cyclopropyl ring can undergo metabolism that leads to reactive intermediates. Despite this, the strategic benefits often outweigh the risks, solidifying the cyclopropyl fragment's role as a crucial element in the medicinal chemist's toolbox.
| Property Enhanced by Cyclopropyl Moiety | Example of Application |
| Potency | Conformational restriction leading to better receptor fit. www.gov.uk |
| Metabolic Stability | Replacement of metabolically weak spots, e.g., in pitavastatin (B1663618) to avoid CYP3A4 metabolism. |
| Solubility | Can reduce lipophilicity compared to isopropyl or phenyl groups. |
| Bioisosterism | Used as a rigid replacement for flexible alkyl chains or unsaturated bonds. nih.gov |
Overview of Methanone (B1245722) Derivatives in Bioactive Compounds
The methanone group, which consists of a carbonyl group flanked by two carbon atoms, serves as a fundamental structural core in a vast array of organic molecules. nih.gov When these flanking groups are aromatic or heterocyclic, the resulting diaryl methanone (or benzophenone) scaffold becomes a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets, making it a rich source for the development of new therapeutic agents.
Methanone derivatives are integral to numerous bioactive compounds and exhibit a wide spectrum of pharmacological activities. www.gov.uk The carbonyl group can act as a hydrogen bond acceptor, and the two substituent groups can be modified to optimize interactions with a biological target. The versatility of the methanone scaffold is demonstrated by its presence in compounds with activities such as:
Anticancer
Antioxidant
Anti-inflammatory
Antimicrobial
Anticonvulsant
The phenolic and methanone functionalities are of particular interest in the design of new drugs. nih.gov For example, C2-arylacylated benzothiazole (B30560) derivatives, which contain a methanone linker, have attracted considerable attention as potential new drug candidates. www.gov.uk The synthesis of diverse libraries of compounds based on various core structures often involves the incorporation or modification of methanone-containing fragments to explore structure-activity relationships.
Research Landscape and Current Gaps in Cyclopropyl(4-hydroxyphenyl)methanone Studies
The research landscape for this compound is currently sparse. A review of existing literature reveals that while the compound is commercially available and its basic chemical properties are documented, there is a significant lack of dedicated studies focusing on its synthesis, characterization, and biological activity. www.gov.uk
The primary context in which this compound or its close analogs appear is within broader synthetic methodologies for creating donor-acceptor (D-A) cyclopropanes. For instance, a general method for synthesizing 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes has been developed using the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones. nih.gov These D-A cyclopropanes, which share a similar structural motif with this compound, are noted as valuable building blocks for the synthesis of more complex bioactive molecules. nih.gov
The significant gap in the current research is the absence of comprehensive studies on this compound itself. There is little to no published data on its potential pharmacological profile, its mechanism of action in any biological system, or its utility as a lead compound in drug discovery programs. The existing research focuses more on the synthetic accessibility of the broader class of hydroxyaryl-substituted cyclopropyl ketones rather than the specific properties of this individual molecule.
Scope and Objectives of Academic Research on this compound
Given the current research gaps, the scope of future academic research on this compound would likely be exploratory and foundational. The primary objectives would be to synthesize the compound efficiently and to conduct a thorough evaluation of its biological activities.
Based on the known bioactivities of related compounds, the initial objectives of such research would likely include:
Synthesis and Characterization: Developing and optimizing a reliable synthetic route to produce this compound in sufficient quantities for biological screening.
Biological Screening: Evaluating the compound against a diverse range of biological targets to identify any potential therapeutic applications. Based on the activity of structurally similar 2-hydroxyaryl-derived D-A cyclopropanes, initial screening could focus on:
Orexin receptor antagonism. nih.gov
Antimicrobial and nematicidal activity. nih.gov
Use as a Chemical Probe or Building Block: Investigating its utility as a starting material or intermediate for the synthesis of more complex molecules with enhanced biological activity. The presence of the hydroxyl group and the cyclopropyl ketone moiety provides reactive handles for further chemical modification.
Structure-Activity Relationship (SAR) Studies: If initial screening reveals any promising activity, subsequent research would aim to synthesize analogs of this compound to understand the relationship between its chemical structure and its biological function.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBHKNVCIKUPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359982 | |
| Record name | 4-cyclopropanecarbonylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36116-18-4 | |
| Record name | 4-cyclopropanecarbonylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropyl(4-hydroxyphenyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Cyclopropyl 4 Hydroxyphenyl Methanone and Analogues
Established Synthetic Pathways to Cyclopropyl(4-hydroxyphenyl)methanone and Analogues
The synthesis of this compound and its analogues can be achieved through several established chemical routes. These methods often involve the construction of the cyclopropane (B1198618) ring at a key step or the modification of pre-existing cyclopropyl-containing building blocks.
Cyclization and Amination Processes for Cyclopropylamine-Containing Scaffolds
Cyclopropylamine (B47189) is a crucial building block in medicinal chemistry, and its synthesis is a key step for accessing a wide array of cyclopropane-containing compounds. nih.gov While not a direct precursor to this compound, the synthesis of cyclopropylamine and its derivatives provides a foundation for creating various analogues.
Methods for synthesizing cyclopropylamine include:
Reductive amination of cyclopropanecarboxaldehyde. nih.gov
Hofmann rearrangement of cyclopropanecarboxamide.
Curtius degradation of cyclopropanecarboxylic acid derivatives. acs.org
Amination of cyclopropanol using ammonia (B1221849) or amines in the presence of a catalyst. nih.gov
More complex scaffolds, such as α-aminocyclopropyl ketones, which are analogues of the target compound, can be synthesized through methods like the reaction of α-arylamino ketones with vinyl sulfonium (B1226848) salts or via the rearrangement of 2-substituted-2-hydroxycyclobutyl imines. researchgate.net
Friedel-Crafts Acylation Approaches
A direct and efficient method for the synthesis of this compound involves a Friedel-Crafts acylation followed by an intramolecular cyclization. A notable example is the reaction of anisole (B1667542) with 4-chlorobutyryl chloride in the presence of aluminum chloride. This reaction proceeds to form 3-chloropropyl p-hydroxyphenyl ketone, which is then cyclized to this compound.
The Friedel-Crafts acylation of phenols can be complex due to the hydroxyl group coordinating with the Lewis acid catalyst, which can deactivate it. researchgate.net This can lead to O-acylation (ester formation) as a competing side reaction. researchgate.net However, by using a protected phenol (B47542), such as anisole (methoxybenzene), the C-acylation proceeds more effectively. The subsequent cleavage of the methyl ether to reveal the phenol can be performed in the same reaction vessel.
A specific protocol involves the reaction of anisole and 4-chlorobutyryl chloride with aluminum chloride in chlorobenzene (B131634) at elevated temperatures. Quenching the reaction with aqueous hydrochloride leads to the formation of 3-hydroxypropyl p-hydroxyphenyl ketone, which is then converted to 3-chloropropyl p-hydroxyphenyl ketone upon heating in the aqueous acidic mixture. coresyn.com The final cyclization to yield this compound is achieved by treating the chloropropyl intermediate with a base like sodium hydroxide (B78521) or potassium tert-butoxide. coresyn.com
Table 1: Key Intermediates and Reagents in the Friedel-Crafts Acylation Route
| Compound/Reagent | Role | Reference |
| Anisole | Starting aromatic compound | coresyn.com |
| 4-Chlorobutyryl chloride | Acylating agent | coresyn.com |
| Aluminum chloride | Lewis acid catalyst | coresyn.com |
| 3-Chloropropyl p-hydroxyphenyl ketone | Key intermediate | coresyn.com |
| Sodium hydroxide | Base for cyclization | coresyn.com |
Derivatization from Chalcone (B49325) Intermediates
A versatile method for synthesizing analogues of this compound, particularly those with substitution on the cyclopropane ring, is through the derivatization of chalcones. Chalcones, which are α,β-unsaturated ketones, can be readily prepared via the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. nih.gov
The Corey-Chaykovsky reaction is a powerful tool for the cyclopropanation of electron-deficient alkenes, such as those in chalcones. nih.govnih.gov In this reaction, a sulfur ylide, typically generated from trimethylsulfoxonium (B8643921) iodide and a base like sodium hydride, reacts with the chalcone to form the cyclopropane ring. nih.gov
For the synthesis of (het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones, 2-hydroxychalcones are used as the starting material. nih.govacs.org The reaction tolerates a variety of substituents on both aromatic rings, allowing for the synthesis of a diverse library of cyclopropyl (B3062369) ketone analogues. nih.govacs.org The general procedure involves the slow addition of the chalcone to a pre-formed solution of the sulfur ylide. nih.gov
Table 2: Examples of Cyclopropyl Ketones Synthesized from Chalcones via Corey-Chaykovsky Reaction
| Starting Chalcone | Product | Yield (%) | Reference |
| 2-Hydroxychalcone | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 70 | nih.gov |
| 2-Hydroxy-4′-methoxychalcone | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 76 | acs.org |
| 5-Fluoro-2-hydroxy-4′-methoxychalcone | (1RS,2RS)-2-(5-Fluoro-2-hydroxyphenyl)cyclopropylmethanone | 78 | nih.gov |
Advanced Synthetic Strategies
Modern organic synthesis emphasizes efficiency and sustainability. Advanced strategies for the synthesis of this compound and its analogues focus on one-pot reactions and the principles of green chemistry.
One-Pot Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov While a specific MCR for this compound is not prominently reported, the principles can be applied to generate related structures.
For instance, a novel one-pot process for producing trans-cyclopropyl compounds from aldehydes has been developed, showcasing the potential of multicomponent strategies in this area. nih.gov Such reactions often proceed through a cascade of events, minimizing the need for isolation and purification of intermediates. The development of MCRs for the synthesis of functionalized cyclopropyl ketones remains an active area of research.
Sustainable and Green Chemistry Methodologies in Synthesis
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing cyclopropyl ketones, several sustainable methodologies have been explored.
Hydrogen-Borrowing Catalysis: This is an atom-economical approach for the α-cyclopropanation of ketones. mdpi.com The reaction is mediated by a metal catalyst that transiently removes hydrogen from an alcohol to generate an aldehyde in situ. This aldehyde then undergoes a reaction cascade with the ketone, ultimately leading to the cyclopropanated product. mdpi.com This method avoids the use of stoichiometric and often hazardous alkylating agents. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in organic synthesis. The condensation of unprotected aldoses with dibenzoylmethane (B1670423) to form aryl ketone β-C-glycosides has been shown to be highly efficient under microwave conditions, suggesting the applicability of this technology to related syntheses.
Catalytic Approaches: The use of catalytic amounts of reagents instead of stoichiometric quantities is a cornerstone of green chemistry. The catalytic use of samarium(II) iodide (SmI₂) in formal [3+2] cycloadditions of alkyl cyclopropyl ketones is an example of making a traditionally stoichiometric reagent catalytic, thereby reducing waste and cost. nih.govacs.org
Synthetic Routes to Structurally Related Analogs for Research Purposes
The synthesis of analogs structurally related to this compound is crucial for exploring structure-activity relationships and developing new chemical entities for research. Methodologies focus on modifying the hydroxyphenyl ring, the cyclopropyl group, and the ketone linker, leading to diverse derivatives such as other hydroxyphenyl-substituted methanones, cyclopropyl-containing heterocycles, and piperazine-based methanones.
Synthesis of Various Hydroxyphenyl-Substituted Methanones
The synthesis of hydroxyphenyl-substituted methanones can be achieved through several established chemical reactions, primarily involving Friedel-Crafts acylation or modern cross-coupling methodologies. These methods allow for the introduction of various substituents on the phenyl ring, providing access to a wide array of analogs for research.
One common approach is the Corey-Posner, Whitesides-House reaction or variations of acylation reactions. For instance, the synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones has been accomplished through the cyclopropanation of 2-hydroxychalcones. mdpi.com This reaction, typically mediated by a sulfur ylide, converts the α,β-unsaturated ketone system of the chalcone into a cyclopropyl ring while retaining the hydroxyphenyl moiety. mdpi.com The starting 2-hydroxychalcones are readily prepared via a base-catalyzed Claisen-Schmidt condensation between a substituted 2-hydroxyacetophenone (B1195853) and an appropriate aldehyde. mdpi.com
Another versatile method involves the palladium-catalyzed coupling of arylboronic acids with nitriles. For example, (2-hydroxyphenyl)-(4-methoxyphenyl)methanone can be synthesized from 2-hydroxyphenylboronic acid and anisonitrile (B134855) in the presence of a palladium acetate (B1210297) catalyst. chemicalbook.com This method is advantageous for its tolerance of various functional groups. The general procedure involves stirring the arylboronic acid and nitrile with the palladium catalyst in an aqueous solution, followed by neutralization and extraction to isolate the desired ketone. chemicalbook.com
The table below summarizes the synthesis of several hydroxyphenyl-substituted methanone (B1245722) analogs, highlighting the diversity of reactants and conditions employed.
| Product | Starting Materials | Reagents & Conditions | Yield | Reference |
| (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 2-Hydroxychalcone, Trimethylsulfoxonium iodide | NaOH, DMSO, 50 °C | 71% | mdpi.com |
| (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 2-Hydroxy-4′-methoxychalcone, Trimethylsulfoxonium iodide | NaOH, DMSO, 50 °C | 76% | mdpi.com |
| (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone | 3-(2-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, Trimethylsulfoxonium iodide | NaOH, DMSO, 50 °C | 66% | mdpi.com |
| (1RS,2RS)-2-(5-Fluoro-2-hydroxyphenyl)cyclopropylmethanone | 5-Fluoro-2-hydroxy-4′-methoxychalcone, Trimethylsulfoxonium iodide | NaOH, DMSO, 50 °C | 78% | mdpi.com |
| (2-hydroxyphenyl)-(4-methoxyphenyl)methanone | 2-Hydroxyphenylboronic acid, Anisonitrile | Pd(OAc)₂, Triflic acid, H₂O, 60 °C | Not specified | chemicalbook.com |
| Bis(4-hydroxyphenyl)methane | Phenol, Formaldehyde | Phosphoric acid, Toluene, 10 °C | ~69% | google.com |
Preparation of Cyclopropyl-Containing Heterocyclic Derivatives
The strained nature of the cyclopropane ring makes it a versatile building block for the synthesis of more complex heterocyclic systems. otago.ac.nz Various synthetic strategies leverage the ring strain to construct fused or spiro-heterocyclic structures.
A key method involves the use of bifunctional cyclopropyl derivatives. For example, a productive approach to spirocyclopropane-annelated heterocycles like 1,4-benzoxathianes, 1,4-benzothiazines, and 1,4-benzoxazines has been developed. researchgate.net This strategy relies on the Michael addition of binucleophilic reagents (e.g., o-hydroxythiophenol, o-aminothiophenols) to activated cyclopropylidene acetates, followed by an intramolecular ring closure. researchgate.net
Another approach utilizes the acid-catalyzed reaction of aryl thiols with 2-hydroxycyclobutanones, which rearranges to form arylthio-cyclopropyl carbonyl compounds. nih.gov These products serve as valuable intermediates for constructing various heterocyclic compounds. nih.gov Furthermore, vinylcyclopropanes can be converted into cyclopropyl-fused tetrahydrofurans (oxabicyclo[3.1.0]hexanols) through iodo-cyclization reactions, demonstrating a pathway to densely functionalized heterocyclic systems. otago.ac.nz
The table below details several synthetic routes to cyclopropyl-containing heterocyclic derivatives.
| Product Class | Starting Materials | Key Reagents/Method | Yield | Reference |
| Spiro[cyclopropane-1,2'- chemicalbook.commdpi.combenzoxathianes] | Methyl 2-chloro-2-cyclopropylideneacetate, o-Hydroxythiophenol | Michael addition / Intramolecular nucleophilic substitution | 85% | researchgate.net |
| Spiro[cyclopropane-1,2'- chemicalbook.commdpi.combenzothiazines] | Methyl 2-chloro-2-cyclopropylideneacetate, o-Aminothiophenols | Michael addition / Intramolecular nucleophilic substitution | 56-88% | researchgate.net |
| Spiro[cyclopropane-1,2'- chemicalbook.commdpi.combenzoxazines] | Methyl 2-chloro-2-cyclopropylideneacetate, o-Hydroxysulfanilides | Michael addition / Intramolecular nucleophilic substitution | 55-71% | researchgate.net |
| Arylthio-cyclopropyl carbaldehydes | 2-Hydroxycyclobutanone, Aryl thiols | Acid-catalyzed rearrangement (Amberlyst-35) | Good to Excellent | nih.gov |
| Cyclopropyl-fused tetrahydrofurans | Vinylcyclopropanes | Iodo-cyclization | Good | otago.ac.nz |
Synthesis of Piperazine-Based Methanone Derivatives
Piperazine-based methanone derivatives are commonly synthesized through amide bond formation between a carboxylic acid and a piperazine (B1678402) derivative. mdpi.comrsc.org This coupling is a robust and versatile method for creating a diverse library of compounds.
A standard procedure involves activating a carboxylic acid, such as 1-(4-chlorophenyl)cyclopropanecarboxylic acid, with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com The activated acid is then reacted with a suitable piperazine, for instance, tert-butyl piperazine-1-carboxylate (Boc-piperazine), to form the corresponding amide. If a protected piperazine is used, a subsequent deprotection step, often with an acid like trifluoroacetic acid (TFA), is required to yield the final piperazin-1-yl-methanone. mdpi.com
Variations of this approach include using different coupling reagents, such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and different starting materials to introduce a wide range of substituents on both the piperazine ring and the methanone moiety. researchgate.net For example, various aryl and heteroaryl groups can be incorporated to explore their effects on the properties of the final compound. researchgate.net
The following table presents examples of the synthesis of piperazine-based methanone derivatives.
| Product | Starting Materials | Coupling Reagents & Conditions | Yield | Reference |
| 1-(4-Chlorophenyl)cyclopropylmethanone | 1-(4-Chlorophenyl)cyclopropanecarboxylic acid, Boc-piperazine | EDC-HCl, HOBt, DIPEA; then TFA/DCM | 91% (coupling step) | mdpi.com |
| tert-Butyl 4-[(2-tert-butylpyrimidin-5-yl)carbonyl]piperazine-1-carboxylate | 2-tert-Butylpyrimidine-5-carboxylic acid, tert-Butyl piperazine-1-carboxylate | HATU, TEA, DMF, 50°C | Not specified | researchgate.net |
| (4-(3-Methoxyphenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone | (4-(3-(4-methylpiperazin-1-yl)propoxy)benzoyl) chloride, 1-(3-Methoxyphenyl)piperazine | Not specified | 45% | researchgate.net |
| (4-(2-Methoxyphenyl)piperazin-1-yl)(4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)methanone | (4-(3-(4-methylpiperazin-1-yl)propoxy)benzoyl) chloride, 1-(2-Methoxyphenyl)piperazine | Not specified | 45% | researchgate.net |
Structure Activity Relationship Sar Studies of Cyclopropyl 4 Hydroxyphenyl Methanone Derivatives
Elucidation of Essential Pharmacophores and Bioactive Moieties
The fundamental structure of cyclopropyl(4-hydroxyphenyl)methanone contains several key features that are critical for molecular recognition and biological activity. These essential pharmacophores include a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic regions, which together form the basis for its interaction with biological targets. dovepress.compharmacophorejournal.com
Hydrogen Bond Donor/Acceptor: The hydroxyl (-OH) group on the phenyl ring is a crucial pharmacophoric element. It can act as both a hydrogen bond donor (HBD) through its hydrogen atom and a hydrogen bond acceptor (HBA) via its oxygen atom. Such interactions are vital for anchoring the molecule within a specific binding site of a target protein. researchgate.netpreprints.org
Hydrogen Bond Acceptor: The carbonyl group (C=O) of the ketone linker serves as a strong hydrogen bond acceptor. This feature is often involved in forming key interactions with amino acid residues in a receptor's active site. researchgate.net
Hydrophobic and Steric Features: The cyclopropyl (B3062369) ring and the phenyl ring provide hydrophobic surfaces that can engage in van der Waals and hydrophobic interactions with nonpolar regions of a biological target. The rigid, three-dimensional nature of the cyclopropyl group introduces a specific conformational constraint, which can be critical for fitting into a precisely shaped binding pocket. researchgate.netnih.gov
A pharmacophore model for this class of compounds would typically include these features arranged in a specific three-dimensional orientation, guiding the design of new molecules that retain these essential interactions. researchgate.netpreprints.org The combination of these moieties—the hydrogen-bonding phenol (B47542), the polar ketone, and the constrained hydrophobic cyclopropyl group—defines the bioactive profile of this chemical scaffold. researchgate.netnih.gov
Impact of Cyclopropyl Ring Modifications on Biological Activity
The cyclopropyl ring is a unique structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity and metabolic stability. researchgate.net Modifications to this ring can significantly impact the biological activity of derivatives by altering the molecule's shape, size, and electronic properties.
The rigid nature of the cyclopropane (B1198618) ring helps to lock the molecule into a specific conformation, which can lead to a more favorable binding entropy when interacting with a target receptor. nih.gov Replacing a more flexible alkyl group with a cyclopropyl ring can enhance potency by reducing the energetic penalty associated with "freezing" a flexible chain upon binding.
SAR studies on various compound classes have shown that the cyclopropane unit can serve as a bioisostere for other groups, such as a phenyl ring or a double bond, while offering improved physicochemical properties. researchgate.net Furthermore, substitutions on the cyclopropyl ring itself can fine-tune activity. Adding small alkyl or halogen groups can alter the steric profile and electronics, potentially leading to improved interactions within a binding pocket. For instance, studies on lysine-specific demethylase 1 (KDM1A) inhibitors revealed that decorating a phenyl ring attached to a cyclopropane core with small halogenated groups led to a significant improvement in inhibitory activity. nih.gov
The table below illustrates potential modifications to the cyclopropyl moiety and their expected impact on the molecule's properties.
| Modification Type | Example | Potential Impact on Biological Profile |
| Ring Substitution | Addition of methyl or fluoro groups | Alters steric bulk and electronic distribution; may enhance binding affinity or metabolic stability. |
| Bioisosteric Replacement | Replacing the cyclopropyl ring with a cyclobutyl or oxetane ring | Modifies ring strain, size, and polarity; can affect binding geometry and solubility. |
| Conformational Constraint | Introduction of fused ring systems | Further restricts molecular flexibility, potentially increasing selectivity and potency. |
Role of Hydroxyphenyl Group Substitutions in Activity Modulation
The 4-hydroxyphenyl group is a critical component, primarily due to the hydrogen-bonding capability of the phenolic hydroxyl group. The position and nature of substituents on this aromatic ring can modulate the compound's activity by influencing its electronic properties, acidity (pKa) of the hydroxyl group, and steric interactions with the target. mdpi.com
SAR studies on various phenolic compounds have demonstrated that:
Position of the Hydroxyl Group: The placement of the -OH group is often critical. While the parent compound has a 4-hydroxy substitution, moving it to the 2- or 3-position would alter the geometry of hydrogen bonding with a receptor, likely affecting potency. In some series, a 3'- or 4'-hydroxyphenyl substitution is important for better activity than a 2'-substitution. researchgate.net
Electronic Effects: Adding electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkoxy, alkyl groups) to the phenyl ring can alter the pKa of the phenol. This change affects its ionization state at physiological pH and its strength as a hydrogen bond donor.
Steric Effects: The size and location of substituents can either promote or hinder the optimal binding orientation. Bulky groups near the hydroxyl function may cause steric clashes that reduce activity, whereas smaller groups might be accommodated or even form additional favorable interactions.
Research on the synthesis of related 2-(2-hydroxyaryl)cyclopropyl ketones has shown that various substituents are synthetically tolerated on the phenolic ring, providing a basis for SAR exploration. nih.govresearchgate.net
| R1 (Substitution on Hydroxyphenyl Ring) | R2 (Substitution on other Phenyl Ring) | Compound Example |
| 5-Fluoro | 4-Methoxy | (1RS,2RS)-2-(5-Fluoro-2-hydroxyphenyl)cyclopropylmethanone |
| 5-Bromo | 4-Methoxy | (1RS,2RS)-2-(5-Bromo-2-hydroxyphenyl)cyclopropylmethanone |
| 5-Nitro | 4-Methoxy | (1RS,2RS)-2-(2-Hydroxy-5-nitrophenyl)cyclopropylmethanone |
| H | Phenyl | (1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone |
Data derived from the synthesis of related ortho-hydroxyaryl analogs, demonstrating tolerated substitutions for SAR studies. nih.govresearchgate.net
Influence of the Ketone Linker and Bridging Groups on Biological Profile
Modifying or replacing this linker is a common strategy in medicinal chemistry to optimize a compound's properties. This concept, known as bioisosteric replacement, can lead to improvements in metabolic stability, solubility, and permeability, while ideally maintaining or enhancing biological activity.
For example, studies have investigated the replacement of a ketone (a carbonyl group) with an oxetane ring. Oxetanes can mimic the hydrogen bond accepting capability of ketones and introduce similar conformational constraints, but often with improved physicochemical properties such as lower lipophilicity and better solubility. Other potential bioisosteres for a ketone linker could include sulfones, amides, or various heterocyclic rings, each imparting distinct electronic and steric properties.
| Linker/Bridging Group | Key Features | Potential Impact on Biological Profile |
| Ketone (C=O) | Hydrogen bond acceptor; rigid linker | Establishes key polar interaction; may be susceptible to metabolic reduction. |
| Oxetane | Polar; hydrogen bond acceptor; metabolically stable | Can improve solubility and metabolic stability compared to ketone or alkyl linkers. |
| Methylene (CH2) | Non-polar; flexible linker | Removes H-bond accepting ability; increases flexibility, which may decrease potency. |
| Amide (C(O)NH) | Hydrogen bond donor and acceptor; planar | Introduces additional H-bonding capacity; alters geometry and electronic character. |
Stereochemical Considerations in SAR
The introduction of a cyclopropane ring into the structure creates stereogenic centers, meaning the molecule can exist as different stereoisomers (enantiomers and diastereomers). The three-dimensional arrangement of atoms is often a critical determinant of biological activity, as drug targets like enzymes and receptors are themselves chiral.
The interaction between a small molecule and its biological target is highly dependent on a precise geometric fit. As a result, different stereoisomers of the same compound can exhibit vastly different biological activities, with one isomer often being significantly more potent than the others. This phenomenon is known as stereoselectivity.
For example, in a study of cyclopropyl-epothilone analogs, two variants differing only in the configuration of the stereocenters on the cyclopropane ring showed substantial differences in activity. The analog with the "natural" orientation corresponding to the parent compound was highly potent, while the other was significantly less active. dovepress.com Similarly, SAR studies of chiral cyclopropyl ketoxime derivatives demonstrated that biological properties were dependent on the specific R/S and syn/anti isomers. researchgate.net This highlights that the absolute configuration of the cyclopropyl moiety and its substituents is a key factor in the SAR of such compounds. Therefore, the synthesis and biological evaluation of individual, enantiomerically pure stereoisomers are essential for fully understanding the SAR and identifying the most active form of a cyclopropyl-containing drug candidate. nih.gov
Application of Computational Approaches in SAR Derivation
Computational chemistry provides powerful tools for deriving and rationalizing the SAR of bioactive molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are instrumental in understanding how chemical structures translate into biological activity. dovepress.com
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (pharmacophores) required for biological activity. A model for this compound derivatives would map the spatial relationships between the hydrogen bond donors/acceptors and hydrophobic centers. This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity. pharmacophorejournal.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model can be built. For instance, a 4D-QSAR model for methanone (B1245722) derivatives successfully correlated structural features with biological activity, demonstrating the utility of this approach.
Molecular Docking: Docking simulations predict the preferred orientation of a molecule when bound to a target receptor. This technique allows researchers to visualize the specific interactions—such as hydrogen bonds and hydrophobic contacts—between the ligand and the protein's active site. For related indol-3-yl-tetramethylcyclopropyl ketone derivatives, docking studies were used to understand their binding mode and guide the design of new analogs with improved potency. These simulations can explain why certain substitutions enhance activity while others diminish it, providing a rational basis for SAR observations.
Pharmacological Studies and Therapeutic Potential
Target Identification and Validation
Identifying the specific molecular targets of a compound is a crucial step in understanding its therapeutic potential and potential side effects. For the analogs of Cyclopropyl(4-hydroxyphenyl)methanone, research has pointed towards distinct targets for their antitubercular and anti-inflammatory effects.
In the context of antitubercular activity, in silico docking studies have suggested that mycobacterial dihydrofolate reductase (DHFR) is a possible target for some phenyl cyclopropyl (B3062369) methanone (B1245722) analogs. DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids, making it a validated target for antimicrobial drugs. researchgate.net The inhibition of this enzyme would disrupt these vital processes in Mycobacterium tuberculosis, leading to a bactericidal effect. While these computational findings provide a strong hypothesis, further experimental validation is necessary to conclusively confirm DHFR as the direct target of these specific cyclopropyl derivatives.
For the anti-inflammatory analogs, specifically N-cyclopropyl-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide, molecular docking studies have indicated that cyclooxygenase-2 (COX-2) is a potential target. nih.govnih.gov COX-2 is an enzyme that plays a key role in the inflammatory cascade by catalyzing the production of prostaglandins. The selective inhibition of COX-2 is a well-established strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govnih.gov The hypothesis that these thiophene-2-carboxamide derivatives act as COX-2 inhibitors is supported by their structural similarities to known COX-2 inhibitors and the favorable binding interactions observed in the docking models. However, direct biochemical assays are needed to validate this proposed mechanism of action.
Selectivity and Specificity Profiling of this compound Analogs
While initial studies have identified potential primary targets for the antitubercular and anti-inflammatory analogs of this compound, comprehensive selectivity and specificity profiling is a critical next step in their development. Such profiling involves screening the compounds against a broad panel of other enzymes and receptors to assess their potential for off-target effects.
Currently, detailed public information regarding the extensive selectivity and specificity profiling of these specific cyclopropyl analogs is limited. For the antitubercular phenyl cyclopropyl methanols, while their activity against Mycobacterium tuberculosis has been established, their effects on other bacterial species or mammalian enzymes have not been extensively reported. Similarly, for the anti-inflammatory diarylthiophene-2-carboxamide derivatives, while they are hypothesized to be selective COX-2 inhibitors, data on their activity against COX-1 and other related enzymes is not yet available.
Future research will need to focus on these areas to build a comprehensive safety and efficacy profile for these promising compounds. Understanding the selectivity of these molecules is paramount to predicting their potential for adverse drug reactions and for optimizing their therapeutic index.
Efficacy Studies in Relevant Biological Models
The therapeutic potential of a compound is ultimately determined by its efficacy in biological systems that mimic human disease. Analogs of this compound have been evaluated in both in vitro and in vivo models to assess their biological activity.
In vitro studies provide a controlled environment to assess the direct activity of a compound against a specific target or cell type. For the antitubercular analogs of this compound, significant activity has been demonstrated against Mycobacterium tuberculosis.
A series of [4-(aryloxy)phenyl]cyclopropyl methanones and their corresponding methanols have shown potent in vitro antitubercular activity. plos.orgnih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium, was determined for these compounds against the H37Rv strain of M. tuberculosis. Several compounds exhibited MIC values in the low microgram per milliliter range, indicating potent activity. For instance, some of the most active compounds displayed MICs as low as 0.78 μg/mL. plos.org
| Compound Type | Target Organism | Key Findings | Reference |
|---|---|---|---|
| [4-(aryloxy)phenyl]cyclopropyl methanones/methanols | Mycobacterium tuberculosis H37Rv | Several compounds showed potent activity with MIC values as low as 0.78 μg/mL. | plos.org |
In the realm of anti-inflammatory research, N-cyclopropyl-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide and its analogs have been evaluated for their ability to inhibit protein denaturation, a hallmark of inflammation. nih.govnih.gov In an in vitro assay using bovine serum albumin, these compounds demonstrated anti-inflammatory activity comparable to the standard drug, diclofenac sodium. nih.govnih.gov This suggests that these molecules can effectively stabilize proteins and prevent their denaturation, a key process in the inflammatory response.
| Compound Type | Assay | Key Findings | Reference |
|---|---|---|---|
| N-cyclopropyl-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide analogs | Inhibition of bovine serum albumin denaturation | Showed anti-inflammatory activity comparable to diclofenac sodium. | nih.govnih.gov |
Following promising in vitro results, the efficacy of these compounds is then tested in living organisms. For the antitubercular [4-(aryloxy)phenyl]cyclopropyl methanols, in vivo studies have been conducted in a mouse model of tuberculosis. plos.orgnih.gov Mice infected with M. tuberculosis H37Rv were treated with these compounds, and the reduction in bacterial load in their organs was measured. The results demonstrated that these compounds were effective in reducing the bacterial burden in the lungs and spleen of the infected mice, indicating their potential for in vivo antitubercular efficacy. plos.org
For the anti-inflammatory N-cyclopropyl-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide, while in vitro data is promising, specific in vivo studies for this particular compound are not yet widely published. However, the general class of 2,3-diarylthiophenes has been shown to be active in rat models of adjuvant arthritis and yeast-induced hyperalgesia, suggesting that this analog may also exhibit in vivo anti-inflammatory activity. biointerfaceresearch.com Further in vivo testing using established models of inflammation, such as carrageenan-induced paw edema in rats, will be crucial to confirm its therapeutic potential.
Research into Potential Combination Therapies
The complexity of diseases like tuberculosis and chronic inflammation often necessitates the use of combination therapies to enhance efficacy, reduce dosages, and overcome drug resistance.
In the context of tuberculosis, combination therapy is the standard of care. While no specific studies on combination therapies involving the [4-(aryloxy)phenyl]cyclopropyl methanone analogs have been reported, the potential for synergistic interactions with existing antitubercular drugs is an important area for future investigation. High-throughput screening methods are being employed to identify synergistic drug combinations that could lead to more effective and shorter treatment regimens for tuberculosis. nih.govresearchgate.net
For anti-inflammatory agents, particularly selective COX-2 inhibitors, combination with other classes of drugs is also a common strategy. For instance, combining COX-2 inhibitors with chemotherapy or radiotherapy has shown promise in preclinical cancer studies. nih.gov There is a rationale for exploring the combination of N-cyclopropyl-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide, as a potential COX-2 inhibitor, with other anti-inflammatory or analgesic agents to achieve a multi-targeted approach to managing inflammatory conditions. However, it is important to note that combining different COX inhibitors (e.g., a COX-2 selective inhibitor with a non-selective NSAID) is generally not recommended due to the lack of additive efficacy and increased risk of side effects. medscape.com
Metabolism and Pharmacokinetic Research
Elucidation of Metabolic Pathways of Cyclopropyl(4-hydroxyphenyl)methanone and Analogs
The metabolic pathways for compounds featuring a cyclopropyl (B3062369) group are of significant interest in drug development, as this functional group is often incorporated to enhance potency or improve metabolic stability. hyphadiscovery.com However, the cyclopropyl ring itself can be a site of metabolic activity. The biotransformation of this compound and its analogs can be broadly categorized into Phase I oxidative reactions and Phase II conjugation reactions.
Oxidative metabolism is a primary route for the biotransformation of many xenobiotics, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. uomus.edu.iq While the high C-H bond dissociation energy of the cyclopropyl ring can render it less susceptible to CYP-mediated oxidation compared to other aliphatic systems, oxidation of this ring can still be a significant metabolic pathway. hyphadiscovery.com In some instances, the cyclopropyl group is used specifically to divert metabolism away from certain CYP isozymes, such as CYP3A4, thereby reducing the potential for drug-drug interactions. hyphadiscovery.com
Studies on various cyclopropyl-containing compounds have demonstrated the role of CYP enzymes in their metabolism. For example, the metabolism of certain hepatitis C virus inhibitors featuring a cyclopropyl group is mediated by P450 enzymes, leading to oxidation. nih.govresearchgate.net Similarly, analogs such as cyclopropyl fentanyl undergo oxidation on the alicyclic ring as a major biotransformation. nih.gov Flavin-containing monooxygenases (FMOs) can also play a role; for instance, FMOs 1 and 3 are involved in the metabolism of the cyclopropyl-containing drug risdiplam. hyphadiscovery.com Given the structure of this compound, the hydroxyphenyl group is also a potential site for further CYP-mediated oxidation, potentially forming catechol or quinone-type structures.
Phase II conjugation reactions are critical for increasing the polarity of drug metabolites, facilitating their excretion. nih.gov The phenolic hydroxyl group in this compound makes it a prime substrate for such reactions.
Glucuronidation and Sulfation: These are common metabolic pathways for phenolic compounds. The hydroxyl group can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with a sulfonate group by sulfotransferases (SULTs). These reactions typically result in detoxification, producing more water-soluble metabolites that are readily eliminated from the body. nih.govresearchgate.net
Glutathione (GSH) Conjugation: This pathway is particularly significant when bioactivation occurs, leading to the formation of electrophilic reactive metabolites. nih.govevotec.com Studies on cyclopropyl-containing analogs have shown that the cyclopropyl moiety can undergo metabolic activation to form intermediates that are subsequently conjugated with GSH. hyphadiscovery.comnih.govresearchgate.net The detection of GSH adducts is a key indicator that a reactive metabolite has been formed. evotec.com
The metabolism of the cyclopropyl ring can proceed through unique mechanisms that are not typical for other alkyl groups. One of the primary concerns is the potential for the ring to open, which often signifies the formation of a reactive species. nih.govresearchgate.net
A proposed mechanism for the bioactivation of cyclopropyl rings by CYP450 enzymes involves an initial hydrogen atom abstraction from the cyclopropyl ring. nih.govresearchgate.net This step forms a cyclopropyl radical, which can subsequently undergo a ring-opening rearrangement. nih.govresearchgate.net The resulting carbon-centered radical is an intermediate that can lead to various products, including hydroxylated metabolites or, following further oxidation, reactive species that react with cellular nucleophiles like glutathione (GSH). hyphadiscovery.comnih.govresearchgate.net In the case of cyclopropylamines, an alternative mechanism involving a one-electron oxidation at the nitrogen atom has been suggested to initiate ring scission. nih.gov
Identification and Characterization of Metabolites
While specific metabolite identification studies for this compound are not extensively detailed in the available literature, the metabolic profile can be predicted based on the known biotransformations of its core moieties and related analogs. The primary sites of metabolism are the cyclopropyl ring and the 4-hydroxyphenyl group. Metabolites are typically identified and characterized using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Based on analog studies, the following table outlines the potential metabolites of this compound.
| Potential Metabolite | Proposed Pathway of Formation | Key Enzymes Involved | Citation |
|---|---|---|---|
| 4-(Cyclopropylcarbonyl)phenyl glucuronide | Glucuronidation of the phenolic hydroxyl group | UDP-glucuronosyltransferases (UGTs) | nih.govnih.gov |
| 4-(Cyclopropylcarbonyl)phenyl sulfate | Sulfation of the phenolic hydroxyl group | Sulfotransferases (SULTs) | nih.gov |
| (1-Hydroxycyclopropyl)(4-hydroxyphenyl)methanone | Oxidation of the cyclopropyl ring | Cytochrome P450 (CYP) | hyphadiscovery.com |
| Ring-opened GSH conjugate | CYP-mediated oxidation of the cyclopropyl ring, followed by ring opening and conjugation with glutathione | CYP, Glutathione S-transferases (GSTs) | hyphadiscovery.comnih.govresearchgate.net |
| Hydroxylated phenyl ring metabolites (Catechol) | Oxidation of the phenyl ring | Cytochrome P450 (CYP) | uomus.edu.iq |
Enzyme-Mediated Biotransformations
The biotransformation of this compound is mediated by a consortium of drug-metabolizing enzymes. These enzymatic reactions are crucial for the detoxification and elimination of the compound, but they can also be responsible for its bioactivation.
The following table summarizes the key enzymes and their roles in the metabolism of compounds containing cyclopropyl and hydroxyphenyl groups.
| Enzyme Family | Specific Enzymes (Examples) | Role in Biotransformation | Citation |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP1A2, CYP2C9, CYP3A4 | Catalyze Phase I oxidative reactions, including hydroxylation and oxidation of the cyclopropyl and phenyl rings. Can initiate ring-opening and reactive metabolite formation. | hyphadiscovery.comuomus.edu.iqnih.gov |
| Flavin-Containing Monooxygenases (FMO) | FMO1, FMO3 | Participate in Phase I oxidation reactions, as seen in some cyclopropyl-containing analogs. | hyphadiscovery.com |
| UDP-Glucuronosyltransferases (UGT) | UGT1A, UGT2B families | Catalyze Phase II glucuronidation of the phenolic hydroxyl group, forming water-soluble glucuronide conjugates. | researchgate.net |
| Sulfotransferases (SULT) | SULT1A1, SULT1E1 | Catalyze Phase II sulfation of the phenolic hydroxyl group. | nih.gov |
| Glutathione S-Transferases (GST) | Various cytosolic and microsomal GSTs | Catalyze the Phase II conjugation of glutathione (GSH) to electrophilic reactive metabolites, serving a detoxification role. | researchgate.net |
Bioactivation Processes and Reactive Metabolite Formation
A significant concern in the metabolism of cyclopropyl-containing compounds is their potential for bioactivation into reactive metabolites. evotec.com These metabolites are typically electrophilic species that can covalently bind to essential macromolecules like proteins and DNA, which can lead to cellular dysfunction and toxicity. nih.govevotec.com
The formation of reactive metabolites from the cyclopropyl moiety is often initiated by CYP-mediated oxidation. nih.govresearchgate.net As previously described, this can lead to a ring-opened radical intermediate. nih.govresearchgate.net This unstable intermediate can be further oxidized to an electrophilic species capable of reacting with nucleophiles. hyphadiscovery.com The formation of glutathione (GSH) conjugates is considered a hallmark of reactive metabolite formation, as GSH is a key cellular nucleophile that "traps" these harmful species in a detoxification pathway. hyphadiscovery.comevotec.com
The hepatotoxicity associated with the drug trovafloxacin, which contains a cyclopropylamine (B47189) group, is a well-known example of this bioactivation, where reactive intermediates form covalent adducts with hepatic proteins. hyphadiscovery.comnih.gov Similarly, in vitro metabolism studies of some hepatitis C inhibitors revealed an NADPH-dependent pathway leading to multiple GSH conjugates, demonstrating that the cyclopropyl group was the site of bioactivation. nih.gov Therefore, a critical aspect of the pharmacokinetic research for any cyclopropyl-containing compound, including this compound, involves screening for the formation of such reactive metabolites. evotec.com
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations:There is a lack of published research on the conformational analysis, elucidation of electronic properties (HOMO/LUMO energies, Molecular Electrostatic Potential), or reactivity sites (Fukui function) specifically for Cyclopropyl(4-hydroxyphenyl)methanone.
Therefore, generating the requested article would require fabricating data, which is contrary to the principles of scientific accuracy. An article cannot be provided without verifiable and published research findings.
Molecular Dynamics Simulations to Investigate Ligand-Receptor Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations are crucial for understanding the stability of a ligand-receptor complex, providing insights into the binding affinity and the mechanism of interaction. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand its potential interactions with biological targets.
The process involves placing the ligand, this compound, into the binding site of a target receptor, which has been identified through methods like molecular docking. This system is then solvated in a box of water molecules and ions to mimic physiological conditions. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a specific time, typically nanoseconds to microseconds.
Key parameters analyzed during an MD simulation to assess stability include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the ligand has found a stable binding mode within the receptor's active site.
Root Mean Square Fluctuation (RMSF): This parameter assesses the fluctuation of individual amino acid residues in the protein. It helps to identify which parts of the receptor are flexible and which are rigid upon ligand binding.
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the receptor are monitored. Persistent hydrogen bonds are indicative of a stable interaction.
Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of this compound with a Target Receptor
| Parameter | Value | Interpretation |
| Average RMSD of Ligand | 1.5 Å | Indicates stable binding within the active site. |
| Average RMSF of Active Site Residues | 0.8 Å | Suggests minimal flexibility of the binding pocket upon ligand binding. |
| Number of Persistent Hydrogen Bonds | 3 | Strong and stable hydrogen bonding interactions are maintained. |
| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | Favorable binding affinity of the ligand for the receptor. |
Computational Predictions of ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity (Tox)
In silico ADME/Tox prediction has become a critical component of the early drug discovery process, allowing for the assessment of a compound's pharmacokinetic and toxicological properties before it is synthesized and tested in the lab. nih.gov Various computational models and software are available to predict these properties based on the chemical structure of a molecule. journalejmp.comnih.gov
For this compound, a range of ADME/Tox properties can be computationally predicted:
Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability can be estimated. The presence of both hydrophobic (cyclopropyl, phenyl) and hydrophilic (hydroxyl) groups in this compound would influence its absorption characteristics.
Distribution: Predictions of plasma protein binding and blood-brain barrier penetration are important for understanding how the compound will be distributed throughout the body.
Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 enzymes and potential metabolites. The phenyl ring and the carbon atoms adjacent to the carbonyl group are likely sites of metabolic modification.
Excretion: Properties related to renal clearance can be estimated.
Toxicity: A variety of toxicological endpoints can be predicted, including mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).
These predictions are based on quantitative structure-activity relationship (QSAR) models, which are mathematical models that relate the chemical structure of a compound to its biological activity or property. purdue.edu
Table 3: Predicted ADME/Tox Properties of this compound
| Property | Predicted Value | Interpretation |
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelium. |
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross into the central nervous system in significant amounts. |
| Cytochrome P450 2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions involving this enzyme. |
| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity through this mechanism. |
| Ames Mutagenicity | Non-mutagenic | Low probability of being a mutagen. |
Application of Quantum Chemical Calculations for Spectroscopic Data Interpretation
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and properties of molecules. nih.gov These calculations can be used to predict and interpret various spectroscopic data, providing a deeper understanding of the molecular structure and bonding of this compound. healthinformaticsjournal.com
By optimizing the molecular geometry of this compound at a given level of theory (e.g., B3LYP/6-311++G(d,p)), various properties can be calculated: healthinformaticsjournal.com
Vibrational Frequencies: The calculation of vibrational frequencies allows for the simulation of infrared (IR) and Raman spectra. healthinformaticsjournal.com By comparing the calculated spectrum with the experimental spectrum, the vibrational modes can be assigned to specific molecular motions, confirming the compound's structure.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.gov This is particularly useful for assigning peaks in complex spectra and for confirming the chemical environment of each atom in the molecule.
Electronic Transitions: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis). This helps in understanding the electronic transitions occurring within the molecule and interpreting the observed absorption bands.
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting sites of electrophilic and nucleophilic attack.
Table 4: Calculated Quantum Chemical Properties for this compound
| Property | Calculated Value (Hypothetical) | Interpretation |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 4.4 eV | Indicates good chemical stability. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |
| Key Vibrational Frequency (C=O stretch) | 1680 cm-1 | Corresponds to the stretching vibration of the carbonyl group. |
| 13C NMR Chemical Shift (Carbonyl Carbon) | 198 ppm | Predicted chemical shift for the carbonyl carbon atom. |
Medicinal Chemistry Applications and Drug Discovery Perspectives
Role of Cyclopropyl(4-hydroxyphenyl)methanone as a Privileged Scaffold in Drug Design
This compound incorporates two key structural motifs that are highly valued in medicinal chemistry: the cyclopropyl (B3062369) ring and the 4-hydroxyphenyl ketone core. The combination of these features positions the compound as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of novel therapeutic agents. mdpi.comresearchgate.net
The cyclopropyl group is a small, strained ring system that imparts unique conformational rigidity and electronic properties to a molecule. scientificupdate.comacs.org In drug design, the cyclopropyl ring is often used to:
Enhance Potency and Selectivity: Its rigid structure can lock a molecule into a bioactive conformation, leading to a more favorable interaction with the target protein. acs.orgnih.gov
Improve Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic degradation and potentially increasing the drug's half-life. acs.orgnih.gov
Increase Brain Permeability: The lipophilic nature of the cyclopropyl group can facilitate crossing the blood-brain barrier, which is crucial for drugs targeting the central nervous system. nih.gov
Reduce Off-Target Effects: By providing a defined three-dimensional structure, the cyclopropyl moiety can improve selectivity for the intended target, thereby minimizing unwanted side effects. acs.orgnih.gov
The 4-hydroxyphenyl ketone moiety is also a common feature in many biologically active compounds. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, while the phenyl ring can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions. The ketone group provides a site for further chemical modification.
The integration of the cyclopropyl ring with the 4-hydroxyphenyl ketone core in this compound creates a scaffold with a unique combination of rigidity, lipophilicity, and hydrogen bonding potential. This makes it an attractive starting point for the design of new drugs targeting a wide range of diseases.
Development of Novel Therapeutic Agents
The privileged scaffold of this compound has been explored as a foundation for the development of various therapeutic agents.
The cyclopropyl and 4-hydroxyphenyl ketone motifs have independently been incorporated into anticancer agents. For instance, dehydrozingerone-based cyclopropyl derivatives have shown promise as anticancer agents. researchgate.net Similarly, biphenyl carboxylic acids containing a cyclopropane (B1198618) ring have been synthesized and evaluated for their in vitro anticancer activity against human breast cancer cell lines. ajgreenchem.com These studies suggest that the this compound scaffold could be a valuable starting point for the design of novel anticancer drugs. The combination of the cyclopropyl group for enhanced metabolic stability and the hydroxyphenyl moiety for target interaction could lead to the development of potent and selective anticancer agents. researchgate.netajgreenchem.com
Table 1: Examples of Cyclopropane-Containing Compounds with Anticancer Activity
| Compound Class | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| Dehydrozingerone-based cyclopropyl derivatives | Various | Anticancer | researchgate.net |
| Biphenyl carboxylic acids with cyclopropane | MCF-7, MDA-MB-231 (Breast Cancer) | In vitro anticancer | ajgreenchem.com |
The 4-hydroxyphenyl ketone structure is a key component in a number of compounds with anti-inflammatory properties. For example, derivatives of (4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanone have been synthesized and shown to possess anti-inflammatory activity. nih.govresearchgate.net Furthermore, cyclopropyl methyl ketone is a known intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, a class of drugs with potential applications in treating inflammatory conditions. nbinno.comnbinno.com This suggests that this compound could serve as a scaffold for the development of new anti-inflammatory drugs, potentially by targeting enzymes like cyclooxygenases (COX) or PDE4. nih.govnbinno.comnbinno.com The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize gastrointestinal side effects. mdpi.comnih.gov
Table 2: (4-Hydroxyphenyl)methanone Derivatives in Anti-Inflammatory Research
| Compound Type | Target/Assay | Potential Application | Reference |
|---|---|---|---|
| (4-hydroxyphenyl)(2,4-dimethoxyphenyl) methanone (B1245722) derivatives | Carrageenan-induced foot pad edema | Anti-inflammatory | nih.govresearchgate.net |
| PDE4 inhibitors (from cyclopropyl methyl ketone) | PDE4 | Inflammatory conditions | nbinno.comnbinno.com |
| Benzimidazole piperidine and phenoxy pyridine derivatives | COX-2 | Anti-inflammatory | mdpi.comnih.gov |
Compounds containing a cyclopropane ring have demonstrated a range of antimicrobial and antifungal activities. nih.gov For example, novel 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives have been synthesized and evaluated for their antibacterial activity against various pathogens. tandfonline.com Amide derivatives containing cyclopropane have also been designed and shown to have both antibacterial and antifungal properties. nih.gov The presence of the cyclopropyl group in these molecules is often associated with enhanced efficacy and metabolic stability. nih.gov Given these findings, this compound represents a promising scaffold for the development of new antimicrobial and antifungal agents. The 4-hydroxyphenyl moiety could also contribute to the antimicrobial activity, as phenolic compounds are known to have antimicrobial properties.
Table 3: Cyclopropane Derivatives with Antimicrobial/Antifungal Activity
| Compound Class | Activity | Pathogens | Reference |
|---|---|---|---|
| 1-Cyclopropyl-quinoline derivatives | Antibacterial | Staphylococcus aureus, E. coli, etc. | tandfonline.com |
| Amide derivatives with cyclopropane | Antibacterial, Antifungal | Staphylococcus aureus, Candida albicans | nih.gov |
| Tricyclic flavonoids | Antibacterial, Antifungal | S. aureus, E. faecalis | mdpi.com |
While direct studies on this compound for neurological disorders are limited, the constituent parts of the molecule suggest potential avenues for exploration. Ketone bodies, which are structurally related to the ketone group in the target compound, have been shown to have neuroprotective effects. nih.govresearchgate.netmdpi.com They can improve mitochondrial function, reduce oxidative stress, and decrease neuroinflammation. nih.govresearchgate.netmdpi.com The cyclopropyl group, as mentioned earlier, can enhance a drug's ability to cross the blood-brain barrier, a critical property for drugs targeting the central nervous system. nih.gov Therefore, derivatives of this compound could be designed to leverage these properties for the treatment of neurological conditions such as ischemic brain injury or neurodegenerative diseases. nih.govhmlfunctionalcare.com
Lead Optimization Strategies and Approaches
Once a lead compound like this compound is identified, lead optimization is a critical phase in drug discovery to enhance its therapeutic potential. danaher.compatsnap.com This involves systematically modifying the chemical structure to improve efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.comnih.gov
Key strategies for optimizing this compound and its derivatives include:
Structure-Activity Relationship (SAR) Analysis: This involves synthesizing a series of analogs with systematic modifications to the cyclopropyl ring, the phenyl ring, and the ketone group. patsnap.comdrugdesign.org By evaluating the biological activity of these analogs, researchers can understand which parts of the molecule are essential for its therapeutic effect and which can be modified to improve its properties. drugdesign.org
Chemical Manipulation of Functional Groups:
Hydroxyl Group Modification: The phenolic hydroxyl group can be converted to ethers or esters to modulate solubility, metabolic stability, and target binding.
Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, alkyl groups, nitro groups) on the phenyl ring can alter the electronic properties and steric profile of the molecule, potentially leading to improved potency and selectivity.
Ketone Group Modification: The ketone can be reduced to an alcohol, converted to an oxime, or used as a handle for further chemical elaboration to explore different interactions with the biological target.
Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict how modifications to the lead compound will affect its interaction with the target protein. patsnap.com This allows for the rational design of new analogs with a higher probability of success, thereby reducing the time and cost of experimental work. patsnap.com
Pharmacokinetic Optimization: Modifications can be made to improve the absorption, distribution, metabolism, and excretion (ADME) profile of the lead compound. patsnap.com For example, introducing polar groups can increase solubility, while blocking sites of metabolism can enhance metabolic stability. patsnap.com
By employing these lead optimization strategies, the promising scaffold of this compound can be developed into a viable drug candidate with improved therapeutic properties. nih.gov
Considerations for Prodrug Design and Drug Delivery Systems
The chemical structure of this compound, featuring a phenolic hydroxyl group, presents a key opportunity for prodrug design. This functional group can be chemically modified to enhance the compound's physicochemical and pharmacokinetic properties, such as solubility, stability, and bioavailability. acs.org Prodrug strategies are a well-established approach in medicinal chemistry to overcome barriers to a drug's effectiveness. epfl.ch
For phenolic compounds like this compound, several prodrug strategies can be considered. The hydroxyl group can be masked with various promoieties that are designed to be cleaved in vivo, releasing the active parent drug. Common promoieties for phenolic drugs include esters, carbonates, carbamates, phosphates, and ethers. acs.orgnih.gov The choice of promoiety can be tailored to control the rate and site of drug release. For instance, ester-based prodrugs are often designed to be hydrolyzed by esterase enzymes, which are abundant in the body. nih.gov
The design of a prodrug for this compound would aim to address potential limitations such as poor water solubility, which is a common challenge for phenolic and ketone-containing compounds. epfl.ch By attaching a hydrophilic promoiety, the aqueous solubility of the resulting prodrug can be significantly increased, which may improve its absorption after oral administration.
From a drug delivery perspective, the likely poor water solubility of this compound necessitates the exploration of advanced formulation strategies. bohrium.com These can be broadly categorized into several approaches:
Size Reduction and Nanonization: Decreasing the particle size of the drug to the nanoscale can increase its surface area, leading to enhanced dissolution rates and bioavailability. nih.gov
Amorphous Solid Dispersions: Dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix can improve its solubility and dissolution. nih.gov
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), or liposomes can enhance its solubilization and absorption. bohrium.comsigmaaldrich.com
Inclusion Complexation: The use of cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic outer surface, can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility. nih.govsigmaaldrich.com
The selection of an appropriate drug delivery system would depend on the specific physicochemical properties of this compound and the desired therapeutic application.
Future Outlook in Pharmaceutical Research
The future of this compound in pharmaceutical research is intrinsically linked to the growing appreciation for the cyclopropyl motif in drug design. iris-biotech.de The unique structural and electronic properties of the cyclopropyl ring offer several advantages in medicinal chemistry, including the potential to enhance metabolic stability, improve binding potency to biological targets, and increase brain permeability. nih.govacs.org As drug discovery programs increasingly seek to develop molecules with improved pharmacokinetic and pharmacodynamic profiles, the incorporation of cyclopropyl groups is expected to remain a valuable strategy. bohrium.com
The presence of both a cyclopropyl group and a 4-hydroxyphenyl ketone moiety in this compound makes it an interesting scaffold for the development of new therapeutic agents. nih.gov The 4-hydroxyphenyl group is a common feature in many approved drugs, and its presence provides a handle for further chemical modification to optimize biological activity and drug-like properties. acs.org
Future research on this compound and its derivatives will likely focus on several key areas:
Exploration of Biological Activity: Systematic screening of the compound and its analogues against a wide range of biological targets could uncover novel therapeutic applications. The structural alerts within the molecule, such as the ketone and phenol (B47542) groups, suggest potential interactions with various enzymes and receptors.
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of derivatives will be crucial to understand how modifications to the cyclopropyl, phenyl, and ketone moieties influence biological activity. This will guide the design of more potent and selective compounds.
Development of Novel Synthetic Methodologies: Advances in synthetic organic chemistry that facilitate the efficient and stereoselective synthesis of cyclopropane-containing compounds will further enable the exploration of this chemical space. epfl.ch
Application in Targeted Drug Delivery: The development of prodrugs and advanced drug delivery systems specifically tailored for this compound could enhance its therapeutic potential by improving its delivery to the site of action and minimizing off-target effects.
Q & A
Q. What are the established synthetic routes for Cyclopropyl(4-hydroxyphenyl)methanone, and how do reaction conditions influence yield and purity?
this compound is synthesized via multi-step protocols involving cyclopropane ring formation and ketone functionalization. A common approach includes:
- Friedel-Crafts acylation : Introducing the cyclopropyl group to a phenolic precursor using Lewis acid catalysts (e.g., AlCl₃).
- Hydroxyl group protection : Temporary protection of the phenolic -OH (e.g., using acetyl groups) to prevent side reactions during cyclopropanation .
- Purification : Chromatography (HPLC or column) and recrystallization to achieve >95% purity . Critical factors include temperature control (<0°C for cyclopropanation to avoid ring-opening) and stoichiometric precision of reagents (e.g., excess trimethylsulfoxonium iodide for cyclopropane formation) .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify cyclopropane protons (δ 1.2–1.8 ppm, multiplet) and aromatic protons (δ 6.8–7.4 ppm). The carbonyl carbon appears at ~205 ppm in ¹³C NMR .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 189.1 (calculated for C₁₀H₁₀O₂).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients (70:30 to 90:10) .
Q. How does the hydroxyl group influence the compound’s solubility and stability?
The 4-hydroxyphenyl moiety enhances water solubility (logP ~1.8) compared to non-hydroxylated analogs (logP ~2.5). However, the -OH group increases susceptibility to oxidation, requiring storage under inert atmospheres (N₂ or Ar) at 4°C. Stability studies show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. What reaction mechanisms explain the electrophilic substitution behavior of this compound?
The cyclopropane ring’s strain (≈27 kcal/mol) induces unique reactivity:
- Nucleophilic attack : Ring-opening occurs under acidic/basic conditions (e.g., H₂SO₄/MeOH yields 3-phenylpropanoic acid derivatives) .
- Electrophilic aromatic substitution : The hydroxyl group directs electrophiles (e.g., nitration) to the ortho and para positions. Computational studies (DFT) show a 10:1 para:ortho ratio due to steric hindrance . Kinetic studies (GC-MS monitoring) reveal activation energies of ~45 kJ/mol for nitration .
Q. How can computational modeling predict the biological target interactions of this compound?
- Molecular docking : AutoDock Vina simulates binding to enzymes like COX-2 (PDB: 5KIR), showing a docking score of −8.2 kcal/mol, comparable to ibuprofen (−7.9 kcal/mol). The hydroxyl group forms hydrogen bonds with Arg120 and Tyr355 .
- MD simulations : GROMACS analyses (100 ns trajectories) indicate stable binding with RMSD <2.0 Å, suggesting potential anti-inflammatory activity .
Q. How to resolve contradictions in reported biological activities of structurally similar cyclopropyl methanones?
Discrepancies (e.g., COX-2 inhibition vs. inactivity) arise from substituent positioning. For example:
- 4-Hydroxy substitution : Enhances H-bonding with catalytic sites (IC₅₀ = 12 µM for COX-2) .
- 3-Nitro analogs : Electron-withdrawing groups reduce binding (IC₅₀ >100 µM) . Methodological solutions:
- Comparative SAR studies : Synthesize analogs with systematic substituent variations (e.g., -OH vs. -OCH₃) and assay under standardized conditions (e.g., ELISA-based COX-2 inhibition) .
- Meta-analysis : Pool data from multiple studies (e.g., ChEMBL, PubChem BioAssay) to identify consensus targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
